Methyl 3,5-dicyclopropylbenzoate
Description
Methyl 3,5-dicyclopropylbenzoate is a benzoate ester derivative featuring cyclopropyl substituents at the 3 and 5 positions of the aromatic ring. The compound’s ester moiety enhances lipophilicity compared to carboxylic acids, making it suitable as an intermediate in organic synthesis or pharmaceuticals.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
methyl 3,5-dicyclopropylbenzoate |
InChI |
InChI=1S/C14H16O2/c1-16-14(15)13-7-11(9-2-3-9)6-12(8-13)10-4-5-10/h6-10H,2-5H2,1H3 |
InChI Key |
ANEKFDWYVVCHDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2CC2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dicyclopropylbenzoate typically involves the esterification of 3,5-dicyclopropylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dicyclopropylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: 3,5-dicyclopropylbenzoic acid.
Reduction: 3,5-dicyclopropylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Methyl 3,5-dicyclopropylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,5-dicyclopropylbenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Methyl 3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (Compound 5e)
- Structure: Contains a triazine core with chlorophenol and phenoxy substituents, linked to a methyl benzoate group .
- Synthesis: Prepared via a three-step procedure using 2,4,6-trichlorotriazine, phenol derivatives, and methyl 3-aminobenzoate under mild conditions (35°C, DIPEA as a base) .
- Key Differences: The triazine ring introduces polarizable π-electrons and hydrogen-bonding sites, enhancing reactivity in nucleophilic substitutions. Chlorophenol substituents increase electrophilicity, contrasting with the electron-rich cyclopropyl groups in Methyl 3,5-dicyclopropylbenzoate.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: A dihydroxycinnamic acid with a propenoic acid chain and catechol moiety .
- Properties : Yellow crystalline solid with high polarity due to hydroxyl groups, enabling hydrogen bonding and antioxidant activity .
- Key Differences: The carboxylic acid group in caffeic acid grants water solubility at physiological pH, unlike the ester group in this compound. Cyclopropyl groups in the latter compound reduce steric hindrance compared to caffeic acid’s propenoic chain.
Physicochemical Properties
Research Findings and Trends
- Synthetic Challenges : Cyclopropyl-substituted benzoates require controlled conditions to avoid ring-opening reactions, whereas triazine derivatives demand precise stoichiometry to prevent side reactions .
- Biological Relevance : Caffeic acid’s antioxidant properties are well-documented, but this compound’s bioactivity remains unexplored, highlighting a research gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
